molecular formula C9H11NO4S B14514415 Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]- CAS No. 63346-85-0

Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-

Katalognummer: B14514415
CAS-Nummer: 63346-85-0
Molekulargewicht: 229.26 g/mol
InChI-Schlüssel: NRMJWVBMZKPSSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]- is a complex organic compound that belongs to the class of sulfonic acids This compound is characterized by the presence of a sulfonic acid group attached to an ethanesulfonic acid backbone, with an additional 2-hydroxyphenylmethyleneamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]- typically involves the reaction of ethanesulfonic acid with 2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:

Ethanesulfonic acid+2-hydroxybenzaldehydeEthanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-\text{Ethanesulfonic acid} + \text{2-hydroxybenzaldehyde} \rightarrow \text{Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-} Ethanesulfonic acid+2-hydroxybenzaldehyde→Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted ethanesulfonic acid compounds.

Wissenschaftliche Forschungsanwendungen

Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The presence of the 2-hydroxyphenylmethyleneamino group allows for specific interactions with biological molecules, leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-morpholinoethanesulfonic acid: A similar compound with a morpholine ring instead of the 2-hydroxyphenylmethyleneamino group.

    2-[4-(2-hydroxyethyl)-1-piperazinyl]ethanesulfonic acid: Another related compound with a piperazine ring.

Uniqueness

Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]- is unique due to the presence of the 2-hydroxyphenylmethyleneamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

63346-85-0

Molekularformel

C9H11NO4S

Molekulargewicht

229.26 g/mol

IUPAC-Name

2-[(2-hydroxyphenyl)methylideneamino]ethanesulfonic acid

InChI

InChI=1S/C9H11NO4S/c11-9-4-2-1-3-8(9)7-10-5-6-15(12,13)14/h1-4,7,11H,5-6H2,(H,12,13,14)

InChI-Schlüssel

NRMJWVBMZKPSSH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C=NCCS(=O)(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.